molecular formula C12H16ClNO B10765679 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride

3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride

Cat. No.: B10765679
M. Wt: 225.71 g/mol
InChI Key: YIORJSVFDCPMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalenone core with a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride typically involves the reaction of naphthalenone derivatives with methylamine under controlled conditions. One common method includes the use of a catalyst such as DMFDMA (dimethylformamide dimethyl acetal) to facilitate the reaction. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride is unique due to its specific naphthalenone core and methylamino substituent, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(methylaminomethyl)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H

InChI Key

YIORJSVFDCPMMT-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC2=CC=CC=C2C1=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.